molecular formula C19H14FN3OS B2640884 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031541-06-6

2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2640884
CAS No.: 1031541-06-6
M. Wt: 351.4
InChI Key: VMTMIYVFHGKLQR-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a structurally complex pyrrolopyrimidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a unique scaffold that combines a fluorobenzylthio moiety with a phenyl substitution, which are known to enhance binding affinity and selectivity toward biological targets . Compounds based on the pyrrolo[3,2-d]pyrimidine core are recognized for their potential in targeting key cellular enzymes. Research on closely related analogs indicates potential application as kinase inhibitors or in the modulation of other enzymes relevant in disease pathways such as cancer . Furthermore, the pyrrolopyrimidine class of compounds has demonstrated broad-spectrum bioactivity, including investigated applications in antimicrobial research against drug-resistant pathogens . Its well-defined synthetic pathway allows for precise modifications, facilitating structure-activity relationship (SAR) investigations to optimize potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-14-8-6-12(7-9-14)11-25-19-22-16-15(13-4-2-1-3-5-13)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTMIYVFHGKLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-fluorobenzylthio group: This step involves the reaction of the pyrrolo[3,2-d]pyrimidine core with a 4-fluorobenzylthiol reagent under suitable conditions.

    Addition of the phenyl group:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzylthio group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs for treating various diseases, including cancer and neurodegenerative disorders.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It has been shown to exhibit anti-inflammatory and neuroprotective properties.

    Industrial Applications: In the industrial sector, this compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting its therapeutic effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrrolo[3,2-d]pyrimidinone vs. Thieno[3,2-d]pyrimidinone: The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from thieno[3,2-d]pyrimidinone derivatives (e.g., compounds 12a and 3a in ) by replacing the sulfur atom in the thiophene ring with a nitrogen atom in the pyrrole ring.

Substituent Modifications

  • Position 2 :
    • The 4-fluorobenzylthio group in the target compound contrasts with:
  • 3-Methoxyphenyl in thieno[3,2-d]pyrimidinones (e.g., 12a: 61% yield, m.p. 241–243°C) .
  • 2-Thioxo in pyrrolo[3,2-d]pyrimidinones (e.g., compound 56 in ) . The fluorinated benzylthio group enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy or thione substituents.
  • Position 7: The phenyl group in the target compound differs from the benzoyl substitution in pyrrolo[3,2-d]pyrimidinone derivatives (e.g., compound 56) , which introduces a ketone group that may reduce metabolic stability.

Biological Activity

2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound known for its potential biological activities, particularly in oncology. This compound belongs to the pyrrolopyrimidine class, which is recognized for diverse pharmacological properties, including anticancer and anti-inflammatory effects. The unique structural features of this compound, including the presence of a fluorinated benzylthio group, may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H16_{16}FN3_{3}OS. Its structure can be summarized as follows:

PropertyValue
Molecular Weight345.41 g/mol
CAS Number2034489-40-0
Melting PointNot available
SolubilityNot specified

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cancer progression. The fluorobenzylthio group enhances binding affinity to these targets, potentially leading to effective inhibition of tumor cell growth.

  • Target Kinases : The compound has been shown to interact with various tyrosine kinases, which are critical in signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through mechanisms that involve upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Biological Activity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50_{50} (µM)Mechanism of Action
HepG240Induction of apoptosis via caspase activation
MCF750Inhibition of EGFR signaling pathways
A54955Cell cycle arrest at G1 phase

Case Studies

  • Cytotoxicity Against Hepatocellular Carcinoma : In vitro studies demonstrated that the compound significantly inhibited HepG2 cell proliferation with an IC50_{50} value of 40 µM. Mechanistic studies revealed that this inhibition was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
  • Breast Cancer Models : The compound was also tested against MCF7 breast cancer cells, where it exhibited an IC50_{50} value of 50 µM. This activity was linked to the suppression of the EGFR pathway, which is often overactive in breast cancer.

Q & A

Q. What are the primary synthetic strategies for preparing 2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

The synthesis typically involves multi-step organic reactions:

  • Core formation : Cyclization of pyrimidine precursors with pyrrole derivatives via acid- or base-catalyzed reactions.
  • Substituent introduction : The 4-fluorobenzylthio group is introduced via nucleophilic substitution (e.g., using 4-fluorobenzyl thiol) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization to isolate the product. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the thiol group .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine and sulfur linkages) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond angles and planarity of the pyrrolopyrimidine core .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns .

Q. What structural features influence its biological activity?

  • The 4-fluorobenzylthio group enhances lipophilicity and target binding via halogen interactions.
  • The pyrrolopyrimidine core provides a planar scaffold for π-π stacking with enzyme active sites (e.g., kinase domains).
  • Substitutions at the 7-phenyl position modulate steric effects and solubility .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups efficiently .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve thiolate reactivity during nucleophilic substitution .
  • Temperature control : Low temperatures (−20°C to 0°C) reduce side reactions during cyclization .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for metabolic stability (e.g., liver microsome assays) .
  • Metabolite profiling : LC-HRMS identifies active metabolites that may contribute to off-target effects .
  • Structural analogs : Compare activity of derivatives (e.g., replacing fluorine with chlorine) to isolate substituent-specific effects .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding to kinases (e.g., EGFR) using the pyrrolopyrimidine core as a hinge-binder .
  • DFT calculations : Analyze electron density maps to assess reactivity of the thioether group .
  • MD simulations : Simulate solvation effects on membrane permeability .

Q. How to design analogs for improved pharmacokinetic properties?

  • Substituent modifications : Replace the 4-fluorobenzyl group with trifluoromethyl or methoxy groups to alter logP and metabolic stability .
  • Prodrug strategies : Introduce ester moieties at the 4-oxo position to enhance oral bioavailability .

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